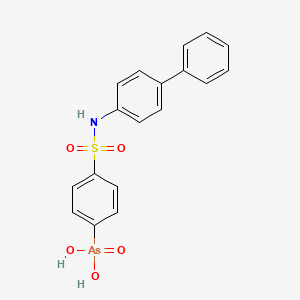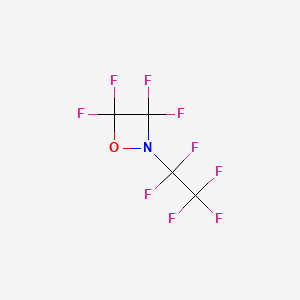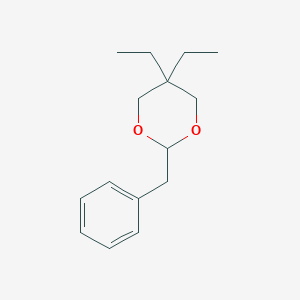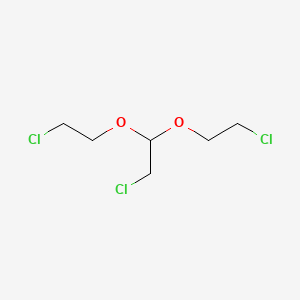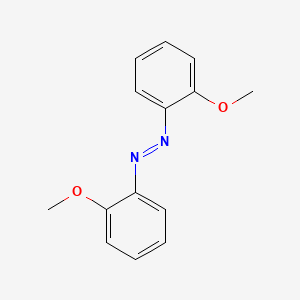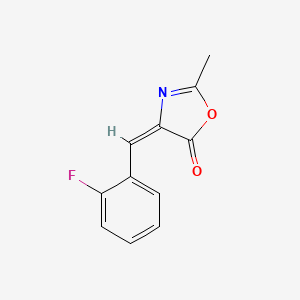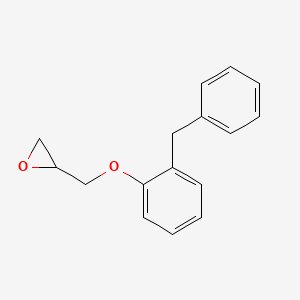![molecular formula C11H7NO3 B14743652 2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one CAS No. 5571-28-8](/img/structure/B14743652.png)
2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one is a synthetic compound belonging to the class of benzopyranooxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
-
One-Pot Synthesis: : 2-Methyl-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one can be synthesized from 4-hydroxy-3-nitrocoumarin and acids in the presence of triphenylphosphine (PPh3) and phosphorus pentoxide (P2O5) under microwave irradiation . Alternatively, it can be synthesized by one-pot two-step reactions involving the reduction of 4-hydroxy-3-nitrocoumarin with palladium on carbon (Pd/C) and hydrogen, followed by treatment with P2O5 under microwave irradiation .
-
Beckmann Rearrangement: : This compound can also be formed by the Beckmann rearrangement of the oxime of 3-acetyl-4-hydroxycoumarin .
-
Reduction and Cyclization: : Another method involves the reduction of 4-hydroxy-3-nitrosocoumarin in acetic anhydride in the presence of Pd/C .
-
Heating with Catalysts: : Heating a mixture of 6-hydroxy-4-methyl-5-nitrocoumarin acetate with iron powder, sodium acetate (CH3COONa), and acetic anhydride (CH3CO)2O in acetic acid (CH3COOH) also leads to the formation of this compound .
Industrial Production Methods
Industrial production methods for 2-Methyl-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed on the nitro group of precursor compounds to form amines, which can then cyclize to form the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) and hydrogen (H2) are commonly used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
2-Methyl-4H-1
Medicinal Chemistry: The compound exhibits significant biological activities, including antibacterial, anti-inflammatory, and anticancer properties. It has been investigated for its potential as a therapeutic agent in the treatment of various diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as photoluminescence and conductivity.
Biological Research: It has been used as a probe in biological studies to investigate enzyme activities and receptor interactions.
Mechanism of Action
The mechanism of action of 2-Methyl-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as lipoxygenase, which plays a role in inflammatory processes.
Receptor Binding: It can act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways.
Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one:
2-Methyl-4H-3,1-benzoxazin-4-one: This compound has a similar oxazole ring but differs in the position of the methyl group and the overall structure.
4H-1-Benzopyran-4-one, 2,3-dihydro-:
Uniqueness
2-Methyl-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one is unique due to its fused benzopyranooxazole structure, which imparts distinct biological activities and chemical reactivity
Properties
CAS No. |
5571-28-8 |
|---|---|
Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-methylchromeno[3,4-d][1,3]oxazol-4-one |
InChI |
InChI=1S/C11H7NO3/c1-6-12-9-10(14-6)7-4-2-3-5-8(7)15-11(9)13/h2-5H,1H3 |
InChI Key |
AWUBIGPQXCSCED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


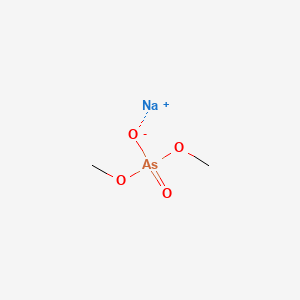
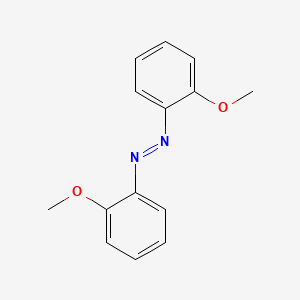

![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
